molecular formula C17H13NS B15167295 5-[(2-Phenylethenyl)sulfanyl]quinoline CAS No. 609844-30-6

5-[(2-Phenylethenyl)sulfanyl]quinoline

Cat. No.: B15167295
CAS No.: 609844-30-6
M. Wt: 263.4 g/mol
InChI Key: JVUMNTNWHGYQMA-UHFFFAOYSA-N
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Description

5-[(2-Phenylethenyl)sulfanyl]quinoline is an organic compound with the molecular formula C17H13NS. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a quinoline core substituted with a phenylethenyl sulfanyl group. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

The synthesis of 5-[(2-Phenylethenyl)sulfanyl]quinoline can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction typically involves the coupling of a boronic acid or ester with a halogenated quinoline derivative in the presence of a palladium catalyst and a base.

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. Green and sustainable synthesis methods, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

5-[(2-Phenylethenyl)sulfanyl]quinoline undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-[(2-Phenylethenyl)sulfanyl]quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(2-Phenylethenyl)sulfanyl]quinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

5-[(2-Phenylethenyl)sulfanyl]quinoline can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound, known for its wide range of applications.

    2-Phenylethylquinoline: A similar compound with a phenylethyl group instead of a phenylethenyl group.

    5-[(2-Phenylethenyl)thio]quinoline: A closely related compound with a thioether linkage instead of a sulfanyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

CAS No.

609844-30-6

Molecular Formula

C17H13NS

Molecular Weight

263.4 g/mol

IUPAC Name

5-(2-phenylethenylsulfanyl)quinoline

InChI

InChI=1S/C17H13NS/c1-2-6-14(7-3-1)11-13-19-17-10-4-9-16-15(17)8-5-12-18-16/h1-13H

InChI Key

JVUMNTNWHGYQMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CSC2=CC=CC3=C2C=CC=N3

Origin of Product

United States

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